1-((4-Methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridine
CAS No.:
Cat. No.: VC13830515
Molecular Formula: C14H12N2O3S
Molecular Weight: 288.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N2O3S |
|---|---|
| Molecular Weight | 288.32 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)sulfonylpyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C14H12N2O3S/c1-19-12-4-6-13(7-5-12)20(17,18)16-10-8-11-3-2-9-15-14(11)16/h2-10H,1H3 |
| Standard InChI Key | LWEARHMVFHZZCX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CC=C3 |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyrrolo[2,3-b]pyridine scaffold—a bicyclic system merging pyrrole and pyridine rings—substituted at the 1-position with a 4-methoxyphenylsulfonyl group. This sulfonyl moiety introduces polarity and potential hydrogen-bonding interactions, which may influence pharmacokinetic properties. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-methoxyphenyl)sulfonylpyrrolo[2,3-b]pyridine |
| Molecular Formula | |
| Molecular Weight | 288.32 g/mol |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CC=C3 |
| InChI Key | LWEARHMVFHZZCX-UHFFFAOYSA-N |
The sulfonyl group () and methoxy substituent () contribute to its electronic profile, as evidenced by computational analyses of related pyrrolopyridines .
Synthesis and Optimization
General Synthetic Strategies
Pyrrolo[2,3-b]pyridine derivatives are typically synthesized via multi-step routes involving:
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Core Formation: Cyclization of appropriately substituted pyridines or pyrroles.
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Functionalization: Introduction of sulfonyl groups via nucleophilic substitution or palladium-catalyzed coupling .
Challenges in Synthesis
Key hurdles include regioselectivity in sulfonylation and stability of the pyrrolopyridine core under reaction conditions. Comparative studies on 5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine (MW 477.11 g/mol) suggest that electron-withdrawing sulfonyl groups may deactivate the ring toward further electrophilic substitution .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile remains uncharacterized, but sulfonylated pyrrolopyridines generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and poor aqueous solubility . Stability studies are lacking, though the sulfonyl group may confer resistance to oxidative degradation compared to non-sulfonylated analogues .
Crystallographic Insights
While no crystal structure exists for this compound, X-ray analyses of related molecules (e.g., 4-(4-phenyl-5-(((1-(2,4,6-tribromophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4H-1,2,4-triazol-3-yl)pyridine) reveal planar aromatic systems with sulfonyl groups adopting staggered conformations . Such data could inform computational modeling of intermolecular interactions.
Related Compounds and Structure-Activity Relationships
Sulfonyl Group Impact
Replacing the 4-methoxyphenylsulfonyl group with 4-methylphenylsulfonyl (as in 6-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine) reduces molecular weight by 2 g/mol but may alter pharmacokinetics . The methoxy group’s electron-donating effects could enhance metabolic stability compared to methyl substituents.
Halogenated Analogues
Bromo- and iodo-substituted derivatives (e.g., 5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine) exhibit increased molecular weights (477.11 g/mol) and potential for radiopharmaceutical applications .
Analytical and Computational Characterization
Mass Spectrometry
Hypothetical ESI-MS data would likely show [M+H] at m/z 289.3, with fragments arising from loss of (−64 Da) and methoxyphenyl groups.
DFT Studies
Density functional theory (DFT) calculations could predict electrophilic/nucleophilic sites, guiding derivatization efforts. For instance, the pyridine nitrogen may serve as a hydrogen-bond acceptor, while the sulfonyl group acts as a hydrogen-bond donor .
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